2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Übersicht

Beschreibung

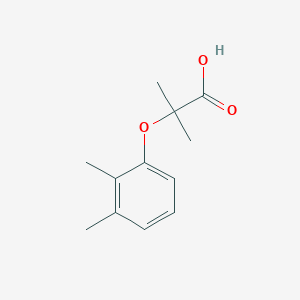

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of phenoxypropanoic acid, characterized by the presence of two methyl groups on the phenoxy ring and an additional methyl group on the propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid typically involves the reaction of 2,3-dimethylphenol with a suitable alkylating agent, followed by carboxylation. One common method is the alkylation of 2,3-dimethylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.

Biology

- Biological Activity : Research has indicated that 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid exhibits potential anti-inflammatory and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. Additionally, it disrupts bacterial cell membranes, leading to cell lysis.

Medicine

- Therapeutic Applications : The compound is being investigated for its potential use in drug development, especially as an anti-inflammatory agent. Its ability to modulate signaling pathways such as NF-κB has been highlighted as a critical mechanism for its therapeutic effects .

Industry

- Production of Specialty Chemicals : Beyond its applications in research and medicine, this compound is utilized in the production of polymers and other industrial chemicals.

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to inhibit COX-2 enzyme activity effectively. This inhibition correlates with a reduction in inflammatory markers in cultured cells.

Animal Models

Animal studies have shown that administration of this compound leads to significant reductions in inflammation and pain response compared to control groups. These findings support its potential therapeutic use in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits COX-2 and lipoxygenase production |

| Antimicrobial | Disrupts bacterial cell membranes |

| Antioxidant | Exhibits free radical scavenging properties |

Wirkmechanismus

The mechanism of action of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,4-Dimethylphenoxy)-2-methylpropanoic acid

- 2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid

- 2-(2,3-Dimethylphenoxy)-2-ethylpropanoic acid

Uniqueness

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring and the additional methyl group on the propanoic acid moiety. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, also known by its CAS number 667440-80-4, is a compound of interest in pharmacological and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- CAS Number : 667440-80-4

The biological activity of this compound is primarily characterized by its interactions with various biochemical pathways:

-

Anti-inflammatory Activity :

- The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are crucial in inflammatory processes. This inhibition can lead to reduced inflammation in various models.

-

Antimicrobial Effects :

- Research indicates that this compound disrupts bacterial cell membrane integrity, leading to cell lysis and death. It also inhibits the synthesis of essential cellular components in both bacteria and fungi.

- Antioxidant Properties :

Case Studies

- In Vitro Studies :

- Animal Models :

-

Mechanistic Insights :

- The compound's ability to modulate NF-κB signaling pathways has been highlighted as a critical mechanism through which it exerts its anti-inflammatory effects.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMJEFFWDAOAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364171 | |

| Record name | 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667440-80-4 | |

| Record name | 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.